rac-trans Sertraline-d3 Hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

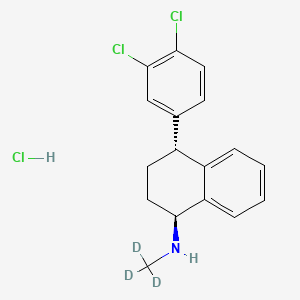

rac-trans Sertraline-d3 Hydrochloride is a deuterium-labeled isotopologue of sertraline, a selective serotonin reuptake inhibitor (SSRI) used as an antidepressant. Its molecular formula is C₁₇D₃H₁₄Cl₂N·HCl, with a molecular weight of 345.709 and CAS number 1330180-66-9 . The compound is characterized by three deuterium atoms replacing hydrogen atoms at unspecified positions, enhancing its utility as an internal standard in quantitative assays like LC-MS or GC-MS . It has a purity of >95% (HPLC) and is stored at -20°C .

Preparation Methods

The synthesis of rac-trans Sertraline-d3 Hydrochloride involves several steps. One approach is a chemoenzymatic synthesis that employs ketoreductases (KREDs) to yield a key chiral precursor . The bioreduction of the racemic tetralone exhibits excellent enantioselectivity and diastereomeric ratio . The resulting (S,S)-alcohol is then oxidized to an enantiopure (S)-ketone using sodium hypochlorite as an oxidant and 2-azaadamantane N-oxyl (AZADO) as an organocatalyst . The final step involves direct amination employing methylamine followed by reduction with sodium borohydride .

Chemical Reactions Analysis

rac-trans Sertraline-d3 Hydrochloride undergoes various chemical reactions, including:

Oxidation: The (S,S)-alcohol precursor is oxidized to an enantiopure (S)-ketone using sodium hypochlorite and AZADO.

Reduction: The final step in the synthesis involves the reduction of the imine precursor using sodium borohydride.

Substitution: The compound can undergo substitution reactions, particularly involving the chlorine atoms on the phenyl ring.

Common reagents used in these reactions include sodium hypochlorite, AZADO, and sodium borohydride . The major products formed from these reactions are the enantiopure (S)-ketone and the final this compound .

Scientific Research Applications

rac-trans Sertraline-d3 Hydrochloride is primarily used in proteomics research . It serves as a stable isotope-labeled compound, which is valuable in various analytical techniques, including mass spectrometry . The compound is also used in studies related to the serotonin reuptake mechanism, providing insights into the pharmacokinetics and pharmacodynamics of Sertraline .

Mechanism of Action

The mechanism of action of rac-trans Sertraline-d3 Hydrochloride is similar to that of Sertraline. It selectively inhibits the plasma membrane serotonin transporter (SERT), blocking serotonin reuptake from the neuronal synapse . This inhibition increases the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission . The compound targets the serotonin transporter and involves pathways related to serotonin reuptake inhibition .

Comparison with Similar Compounds

The following table summarizes key structural, pharmacological, and commercial differences between rac-trans Sertraline-d3 Hydrochloride and related compounds:

Structural and Isotopic Differences

- Deuterium Labeling : rac-trans Sertraline-d3 contains three deuterium atoms , while rac-trans-N-Methyl Sertraline-d6 has six deuterium atoms and an additional methyl group on the nitrogen . This methyl group alters metabolic pathways, making it useful for studying hepatic stability .

- Chlorine Substitution : rac-cis-3-Dechloro Sertraline lacks a chlorine atom at position 3, reducing its affinity for the serotonin transporter (SERT) and serving primarily as an impurity reference .

- N-Desmethyl Variant : The N-desmethyl derivative (rac-trans-N-Desmethyl Sertraline-d3 HCl) is devoid of the methyl group on the nitrogen, mimicking a metabolite of sertraline for pharmacokinetic analyses .

Pharmacological Properties

- SERT Inhibition : Unlabeled sertraline inhibits SERT with an IC₅₀ of 70 nM , while its deuterated form retains similar activity but offers improved metabolic stability due to deuterium’s kinetic isotope effect .

- Selectivity: Sertraline-d3 maintains selectivity for SERT over norepinephrine and dopamine transporters (IC₅₀s = 520 nM and 720 nM, respectively), a profile shared with non-deuterated sertraline .

Commercial Availability and Pricing

- rac-trans Sertraline-d3 HCl is available from multiple suppliers, including Toronto Research Chemicals (Canada), Santa Cruz Biotechnology ($330/mg) , and Shanghai Suke Rui Biotechnology (CAS 1217741-83-7) .

- rac-trans-N-Methyl Sertraline-d6 HCl is priced at €1,944/10mg by CymitQuimica .

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for determining the enantiomeric purity of rac-trans Sertraline-d3 Hydrochloride in experimental samples?

- Methodological Answer : High-performance liquid chromatography (HPLC) with chiral stationary phases is the gold standard for enantiomeric separation. For precise quantification, prepare a Standard solution using USP Sertraline Hydrochloride RS and a Test solution at a concentration of ~0.5 mg/mL. Use a validated mobile phase (e.g., buffer-acetonitrile mixtures) and ensure system suitability by resolving enantiomers with a resolution factor ≥2.0. Calculate purity using peak area ratios of (R,R)- and (S,S)-enantiomers, adhering to pharmacopeial limits (e.g., ≤0.30% impurity for (R,R)-enantiomers) .

Q. How should researchers design a synthesis protocol for this compound to ensure isotopic integrity?

- Methodological Answer : Deuterium incorporation must be preserved during synthesis. Use deuterated precursors (e.g., D3-labeled intermediates) and minimize exposure to protic solvents. Monitor isotopic purity via mass spectrometry (MS) and nuclear magnetic resonance (NMR) after each synthetic step. Optimize reaction conditions (e.g., temperature, pH) to prevent deuterium exchange, referencing validated protocols from peer-reviewed journals .

Q. What experimental controls are essential for stability studies of this compound under varying storage conditions?

- Methodological Answer : Include accelerated stability testing (e.g., 40°C/75% RH for 6 months) and long-term studies (25°C/60% RH). Analyze degradation products using LC-MS/MS and compare against known impurities (e.g., Related Compound A). Use factorial design to test multiple variables (temperature, humidity, light exposure) and apply statistical models (ANOVA) to identify significant degradation pathways .

Advanced Research Questions

Q. How can computational modeling improve the reaction design for synthesizing this compound?

- Methodological Answer : Implement quantum chemical calculations (e.g., density functional theory) to predict reaction pathways and transition states. Use software like Gaussian or ORCA to simulate deuterium isotope effects on reaction kinetics. Validate models with experimental data (e.g., kinetic isotope effects measured via MS) and iteratively refine parameters to reduce trial-and-error experimentation .

Q. What statistical approaches are optimal for resolving contradictory data in pharmacokinetic studies of this compound?

- Methodological Answer : Apply Bayesian hierarchical models to integrate disparate datasets (e.g., in vitro vs. in vivo results). Use sensitivity analysis to identify outliers and meta-regression to account for study heterogeneity. For example, if bioavailability data conflicts, stratify analyses by variables like particle size (via laser diffraction) or formulation excipients .

Q. How can researchers ensure reproducibility when scaling up this compound synthesis from lab to pilot plant?

- Methodological Answer : Conduct design of experiments (DoE) to map critical process parameters (CPPs) such as mixing speed, temperature gradients, and solvent ratios. Use response surface methodology (RSM) to optimize CPPs and validate with small-batch replicates. Implement inline PAT (process analytical technology) tools like Raman spectroscopy for real-time monitoring .

Q. What advanced techniques validate the isotopic distribution of deuterium in this compound?

- Methodological Answer : Combine high-resolution mass spectrometry (HRMS) and 2H NMR to confirm deuterium positioning and abundance. For HRMS, compare experimental isotopic patterns with theoretical simulations (e.g., using Isotope Pattern Calculator). For 2H NMR, use cryoprobes to enhance sensitivity and quantify D/H ratios with internal standards .

Q. Data Management and Reporting

Q. How should researchers structure datasets to facilitate meta-analyses of this compound studies?

- Methodological Answer : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable). Annotate raw data (e.g., HPLC chromatograms, NMR spectra) with metadata such as instrument parameters (column type, mobile phase pH) and environmental conditions. Use standardized formats (e.g., mzML for MS data) and repositories like Zenodo or ChemRxiv .

Q. What methodologies address batch-to-batch variability in deuterated sertraline hydrochloride production?

- Methodological Answer : Implement statistical process control (SPC) with control charts (e.g., X-bar and R charts) to monitor critical quality attributes (CQAs) like enantiomeric excess and deuterium content. Perform root-cause analysis (e.g., fishbone diagrams) for out-of-spec batches, focusing on raw material variability or reactor calibration drift .

Properties

CAS No. |

1426174-06-2 |

|---|---|

Molecular Formula |

C17H18Cl3N |

Molecular Weight |

345.7 g/mol |

IUPAC Name |

(1S,4R)-4-(3,4-dichlorophenyl)-N-(trideuteriomethyl)-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride |

InChI |

InChI=1S/C17H17Cl2N.ClH/c1-20-17-9-7-12(13-4-2-3-5-14(13)17)11-6-8-15(18)16(19)10-11;/h2-6,8,10,12,17,20H,7,9H2,1H3;1H/t12-,17+;/m1./s1/i1D3; |

InChI Key |

BLFQGGGGFNSJKA-KSGPAQBCSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N[C@H]1CC[C@@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl.Cl |

Canonical SMILES |

CNC1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.